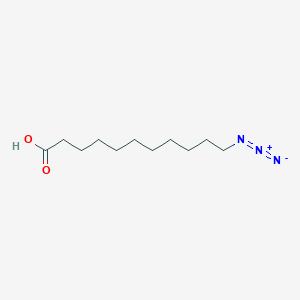![molecular formula C18H13F3N4OS2 B2363734 3-((5-(méthylthio)-4-(3-(trifluorométhyl)phényl)-4H-1,2,4-triazol-3-yl)méthyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-65-0](/img/structure/B2363734.png)
3-((5-(méthylthio)-4-(3-(trifluorométhyl)phényl)-4H-1,2,4-triazol-3-yl)méthyl)benzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic compound that has garnered attention for its potential applications across various scientific fields. This compound, characterized by its unique structure, bridges several functional groups known for their pharmacological activities.
Applications De Recherche Scientifique
3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has multiple applications:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Used in studying the interaction of synthetic compounds with biological macromolecules.
Medicine: : Potentially useful in developing new pharmaceuticals, particularly for its anticancer and antimicrobial properties.
Industry: : May be employed in the production of specialized polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one generally involves the cyclization of precursor compounds under controlled conditions The triazole ring can be synthesized through a Huisgen cycloaddition reaction, typically under thermal or copper-catalyzed conditions
Industrial Production Methods
Industrial production may rely on scalable processes that ensure high yield and purity. Batch and continuous flow reactors can be employed to maintain reaction conditions, such as temperature and pressure, which are optimized to maximize output while minimizing by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, may also be considered to enhance sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo several types of reactions, including:
Oxidation: Typically using reagents such as hydrogen peroxide or KMnO4.
Reduction: Utilizing reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions, especially at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Lithium aluminum hydride in an anhydrous ether solvent.
Substitution: Alkyl halides or aryl halides under basic conditions.
Major Products
Major products from these reactions may include various functionalized derivatives, such as sulfoxides from oxidation or methylated analogs from substitution reactions.
Mécanisme D'action
This compound may exert its effects through several pathways:
Molecular Targets: : It could interact with enzymes or receptors involved in critical biological processes.
Pathways: : The compound might disrupt or activate specific signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, such as:
4-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzothiazole
5-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzothiazole
3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one stands out due to its specific substitution pattern, which might confer enhanced biological activity or stability
Let me know if there’s anything you’d like to delve deeper into!
Propriétés
IUPAC Name |
3-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4OS2/c1-27-16-23-22-15(10-24-13-7-2-3-8-14(13)28-17(24)26)25(16)12-6-4-5-11(9-12)18(19,20)21/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPLCGRLWPOENS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2363654.png)
![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2363655.png)
![1-(3-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2363656.png)


![N-(2,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2363661.png)

![6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2363663.png)
![2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid](/img/structure/B2363665.png)

![N-(3-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2363668.png)

![Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2363672.png)
